molecular formula C15H15NO2 B2632321 4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 74442-16-3

4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B2632321
CAS No.: 74442-16-3
M. Wt: 241.29
InChI Key: RDLYBUUOPNXVDW-UHFFFAOYSA-N
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Description

“4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound with the molecular formula C15H15NO2 . It has an average mass of 241.285 Da and a monoisotopic mass of 241.110275 Da .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1N(C(C)(C)C=C2C)C(C2=CC(C)=C3)=C3C1=O . This representation provides a way to visualize the compound’s structure using chemical notation.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives have been extensively studied for their anticorrosive properties. These compounds demonstrate effective corrosion inhibition for metals, attributing to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. The electron-rich nature of quinoline derivatives, enhanced by polar substituents like hydroxyl, methoxy, amino, and nitro groups, facilitates their adsorption on metal surfaces, providing a protective layer against corrosion (Verma, Quraishi, & Ebenso, 2020).

Applications in Organic Synthesis

Quinoline derivatives serve as crucial intermediates and building blocks in organic synthesis, enabling the construction of complex molecules. For instance, propargylic alcohols have been utilized alongside quinoline derivatives to synthesize pyridines, quinolines, and isoquinolines, which are core structures in numerous bioactive compounds. This synthesis pathway highlights the versatility of quinoline derivatives in facilitating the generation of pharmacologically relevant heterocycles (Mishra, Nair, & Baire, 2022).

Biomedical Applications

The incorporation of quinoline and quinazoline units into optical sensors underscores their significance in biomedical research. These derivatives are used in the design of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. Moreover, their biological and medicinal applications, such as in drug delivery systems, diagnostic tools, and therapeutic agents, are well-documented, highlighting the broad utility of quinoline derivatives in the health sciences (Jindal & Kaur, 2021).

Properties

IUPAC Name

6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-5-10-9(2)7-15(3,4)16-12(10)11(6-8)13(17)14(16)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLYBUUOPNXVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2-Dihydro-2,2,4,6-tetramethylquinoline (16.7 g., 0.09 mole) in 50 ml. dry methylene chloride was added slowly dropwise with stirring to oxalyl chloride (12.6 g., 0.1 mole) in 150 ml. dry methyl chloride under nitrogen at 30° C. Addition required 20 min., and when complete the very dark solution was stirred 15 min. at ambient temperature and one hour at a gentle reflux. The solvent was removed at reduced pressure and the dark red residue crystallized from methanol to yield a solid melting at 157°-161° C. Two additional recrystallizations from 25% chloroform in ligroine (60°-110° C.) gave a deep red crystalline solid melting at 163.5°-165.5° C. The yield was 44%.
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